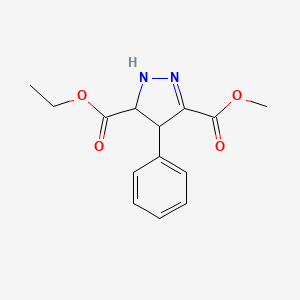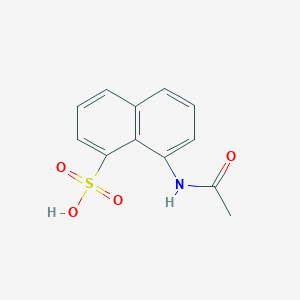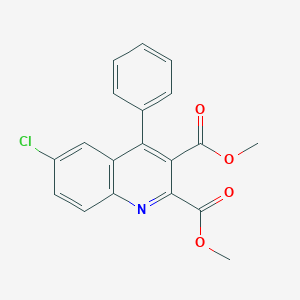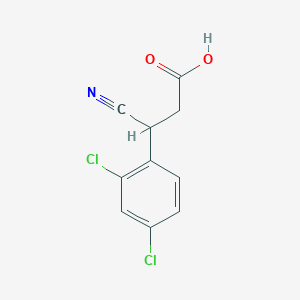![molecular formula C12H10F6O2 B3044782 Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- CAS No. 100427-76-7](/img/structure/B3044782.png)
Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- is a complex organic compound characterized by the presence of a benzenemethanol group and a hexafluorinated cyclobutyl moiety. This compound is notable for its unique structural features, which include multiple fluorine atoms and a hydroxyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- typically involves multi-step organic reactions. One common approach is the reaction of benzenemethanol with a hexafluorinated cyclobutyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring and the cyclobutyl moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce different alcohols.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, alpha-methyl-: Similar structure but lacks the hexafluorinated cyclobutyl group.
Benzenemethanol, alpha,alpha,4-trimethyl-: Contains additional methyl groups instead of fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated compound with different structural features.
Uniqueness
The uniqueness of Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- lies in its combination of a benzenemethanol group with a highly fluorinated cyclobutyl moiety. This structural feature imparts unique chemical and physical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
100427-76-7 |
|---|---|
Molekularformel |
C12H10F6O2 |
Molekulargewicht |
300.2 g/mol |
IUPAC-Name |
2,2,3,3,4,4-hexafluoro-1-(2-hydroxy-2-phenylethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H10F6O2/c13-10(14)9(20,11(15,16)12(10,17)18)6-8(19)7-4-2-1-3-5-7/h1-5,8,19-20H,6H2 |
InChI-Schlüssel |
XBINKEYSONWDHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2(C(C(C2(F)F)(F)F)(F)F)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC2(C(C(C2(F)F)(F)F)(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phosphine, [2-(dimethoxymethyl)phenyl]diphenyl-](/img/structure/B3044707.png)

![Acetamide, N-[1-(phenylmethyl)propyl]-](/img/structure/B3044710.png)






![7-Isopropyl-1H-benzo[D]imidazole](/img/structure/B3044718.png)
